N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine”, also known as KHS101, is a small molecule that drives neuronal differentiation of hippocampal neuronal progenitor cells (NPC). It induces the expression of the neurogenic transcription factor NeuroD and the neuronal marker Tuj1 .
Molecular Structure Analysis
The empirical formula of KHS101 is C18H21N5S, and its molecular weight is 339.46 . The SMILES string representation isCC(C)CNC1=NC(NCC2=CSC(C3=CC=CC=C3)=N2)=NC=C1
. Physical And Chemical Properties Analysis
KHS101 is a powder with an off-white to light brown color. It has a high solubility in DMSO (≥20 mg/mL) and should be stored in a desiccated condition at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
- GBM is the most malignant primary brain cancer in adults. KHS101 disrupts energy metabolism in human glioblastoma cells, leading to tumor cell death. It does so by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1). In preclinical models, KHS101 reduced tumor growth and increased survival without discernible side effects .
- KHS101 demonstrates varying cytotoxic effects on TNBC cells. Its distinct susceptibility in African American breast cancer cells suggests it as a promising avenue for further research in understanding its mechanism of action and validating therapeutic potential in TNBC .
- In PDAC models, researchers investigated whether reducing TACC3 protein expression using KHS101 could inhibit tumor progression. KHS101 treatment showed potential in suppressing tumor growth .
- KHS101 selectively impairs mitochondrial bioenergetic capacity and glycolytic activity in GBM cells. By disrupting energy metabolism, it affects pathways crucial for cancer cell survival .
- KHS101 promotes autophagy and apoptosis in GBM cells. These cellular processes play essential roles in cancer cell survival and death .
Glioblastoma Multiforme (GBM) Treatment
Triple-Negative Breast Cancer (TNBC)
Pancreatic Ductal Adenocarcinoma (PDAC)
Metabolic Pathways and Energy Regulation
Autophagy and Apoptosis
GBM Stem Cell Self-Renewal
Mecanismo De Acción
Target of Action
KHS101, also known as N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine, primarily targets the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . HSPD1 plays a crucial role in maintaining mitochondrial integrity and regulating energy metabolism .
Mode of Action
KHS101 exerts its cytotoxic effects by disrupting HSPD1 . This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism . The interaction of KHS101 with HSPD1 impairs the mitochondrial bioenergetic capacity and glycolytic activity selectively in glioblastoma multiforme (GBM) cells .
Biochemical Pathways
The primary biochemical pathway affected by KHS101 is the energy metabolism pathway within GBM cells . KHS101 treatment leads to significant modulation of genes associated with oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle . Additionally, KHS101 treatment results in alterations in glycolytic pathways .
Result of Action
The action of KHS101 results in a significant reduction in tumor cell growth in diverse GBM cell models . This reduction is achieved without affecting the viability of noncancerous brain cell lines . In patient-derived xenograft tumor models in mice, systemic administration of KHS101 reduced tumor growth and increased survival .
Action Environment
The environment in which KHS101 acts can influence its efficacy and stability. For instance, KHS101 demonstrates varying cytotoxic effects on triple-negative breast cancer (TNBC) cells, with African American (AA) breast cancer cells displaying heightened cytotoxicity and reduced proliferation compared to Caucasian American (CA) breast cancer cells . This suggests that genetic and environmental factors can influence the action of KHS101 .
Propiedades
IUPAC Name |
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJOOOHPBSAHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.